Cyclopentyl hexanoate

Description

Structure

3D Structure

Properties

CAS No. |

5413-59-2 |

|---|---|

Molecular Formula |

C11H20O2 |

Molecular Weight |

184.27 g/mol |

IUPAC Name |

cyclopentyl hexanoate |

InChI |

InChI=1S/C11H20O2/c1-2-3-4-9-11(12)13-10-7-5-6-8-10/h10H,2-9H2,1H3 |

InChI Key |

SNGUFJCOYPVAOC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)OC1CCCC1 |

Origin of Product |

United States |

Foundational & Exploratory

Cyclopentyl hexanoate chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of Cyclopentyl Hexanoate

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 5413-59-2), an ester of significant interest to researchers in organic synthesis, materials science, and fragrance chemistry. This document delves into the core chemical and physical properties of the molecule, outlines a standard laboratory-scale synthesis protocol, discusses methods for its analytical characterization, and explores its current and potential applications. The guide is structured to provide both foundational knowledge and practical insights for scientists and drug development professionals, grounding all technical claims in authoritative references.

Chemical Identity and Molecular Structure

This compound is an ester formed from the formal condensation of hexanoic acid and cyclopentanol. Its structure combines a linear six-carbon acyl chain with a five-membered cycloalkane ring, resulting in a molecule with distinct physicochemical and organoleptic properties.

Key identifiers for this compound are summarized below:

-

IUPAC Name : this compound[1]

-

CAS Number : 5413-59-2[1]

-

Molecular Formula : C₁₁H₂₀O₂[1]

-

InChI Key : SNGUFJCOYPVAOC-UHFFFAOYSA-N[1]

-

Canonical SMILES : CCCCCC(=O)OC1CCCC1[1]

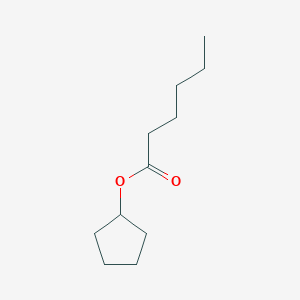

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is critical for its application in formulation, synthesis, and biological studies. While extensive experimental data for this compound is not widely published, key properties have been computed and are presented below. For context, experimental data for structurally related esters are included for comparison.

| Property | Value (this compound) | Reference | Comparative Data |

| Molecular Weight | 184.27 g/mol | [1] | 186.29 g/mol (Pentyl Hexanoate)[3] |

| Boiling Point | Not available | 226 °C (Pentyl Hexanoate)[3][4] | |

| Density | Not available | 0.858 g/mL at 25 °C (Pentyl Hexanoate)[3][4] | |

| Refractive Index (n20/D) | Not available | 1.420 (Pentyl Hexanoate)[3][4] | |

| Topological Polar Surface Area | 26.3 Ų | [1] | 26.3 Ų (Cyclohexyl Hexanoate)[5] |

| XLogP3-AA (Lipophilicity) | 3.3 | [1] | 3.8 (Cyclohexyl Hexanoate)[5] |

| Solubility | Insoluble in water (predicted) | Insoluble in water; soluble in alcohol and oils (Pentyl Hexanoate)[3][4] |

Synthesis of this compound

The most direct and common method for synthesizing this compound is the Fischer-Speier esterification . This acid-catalyzed reaction involves the condensation of a carboxylic acid (hexanoic acid) with an alcohol (cyclopentanol).

Reaction Mechanism

The Fischer esterification is a reversible, equilibrium-driven process. The mechanism involves several key steps:

-

Protonation of the Carbonyl : The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of hexanoic acid, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack : The nucleophilic oxygen of cyclopentanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water : The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation : The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.

To drive the reaction toward the product side and achieve a high yield, the equilibrium must be shifted. This is typically accomplished by either using a large excess of one reactant (usually the less expensive one, cyclopentanol) or by removing the water byproduct as it forms, often through azeotropic distillation with a Dean-Stark apparatus.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a standard procedure for the synthesis of this compound via Fischer esterification.

Materials:

-

Hexanoic acid (1.0 eq)

-

Cyclopentanol (3.0 eq)

-

Concentrated sulfuric acid (catalytic amount, ~2-3 mol%)

-

Toluene (as solvent for azeotropic water removal)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar, add hexanoic acid (e.g., 11.6 g, 0.1 mol) and cyclopentanol (e.g., 25.8 g, 0.3 mol).

-

Solvent and Catalyst Addition : Add toluene (~50 mL) to the flask. While stirring, slowly and carefully add concentrated sulfuric acid (e.g., 0.3 mL).

-

Reflux and Water Removal : Assemble the Dean-Stark apparatus and condenser. Heat the mixture to reflux using a heating mantle. Water will begin to collect in the side arm of the Dean-Stark trap as an azeotrope with toluene. Continue reflux until no more water is collected (typically 2-4 hours).

-

Work-up : Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

-

Washing : Wash the organic layer sequentially with:

-

Water (2 x 50 mL)

-

Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst and any unreacted hexanoic acid. (Caution: CO₂ evolution).

-

Brine (1 x 50 mL) to remove residual water.

-

-

Drying and Filtration : Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent.

-

Solvent Removal : Concentrate the filtrate using a rotary evaporator to remove the toluene and excess cyclopentanol.

-

Purification : The crude product can be purified by vacuum distillation to yield pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Analytical Characterization

The identity and purity of synthesized this compound are confirmed using standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretch, typically appearing around 1735-1750 cm⁻¹ . The spectrum will also show C-O stretching vibrations between 1150-1250 cm⁻¹ and C-H stretching from the alkyl and cycloalkyl groups just below 3000 cm⁻¹ .

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum will show characteristic signals for the protons on the hexanoate chain and the cyclopentyl ring. The proton on the carbon bearing the ester oxygen (the methine proton of the cyclopentyl group) will be the most downfield signal (around δ 4.8-5.2 ppm ), appearing as a multiplet. The α-methylene protons on the hexanoate chain will appear as a triplet around δ 2.2-2.4 ppm . Other aliphatic protons will appear as complex multiplets in the upfield region (δ 0.8-1.8 ppm ).

-

¹³C NMR : The carbonyl carbon will be the most downfield signal, typically appearing around δ 173-175 ppm . The carbon of the cyclopentyl ring attached to the oxygen will appear around δ 75-80 ppm . The remaining aliphatic carbons will resonate in the δ 14-40 ppm range.

-

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z = 184. The fragmentation pattern will likely include characteristic losses, such as the loss of the cyclopentoxy group or cleavage at the acyl chain. PubChem lists a GC-MS record for this compound.[1]

Applications in Research and Industry

While specific industrial applications for this compound are not as widely documented as for other common esters, its structure suggests utility in fields that leverage the properties of medium-chain fatty acid esters.

-

Fragrance and Flavor Industry : Esters are renowned for their fruity and pleasant aromas. Structurally similar compounds like pentyl hexanoate and hexyl hexanoate are used as flavoring agents and fragrance components, imparting fruity, sweet, and green notes.[4][6][7] Patents related to fragrance compositions often include various cyclopentanol and cyclopentanone derivatives, highlighting the importance of the cyclopentyl moiety in creating desirable scents.[8][9] It is highly probable that this compound possesses a unique fruity-waxy scent profile, making it a valuable modifier in fine fragrances, personal care products, and air care applications.

-

Chemical Intermediate : The ester functional group can be readily hydrolyzed or transesterified, making this compound a useful intermediate in organic synthesis for introducing the cyclopentoxy or hexanoyl moieties into more complex molecules.

-

Solvents and Plasticizers : Like many esters, it may find applications as a specialty solvent or as a plasticizer to improve the flexibility and durability of polymers, particularly where low volatility and specific compatibility are required.

Safety and Toxicology

No comprehensive, publicly available Safety Data Sheet (SDS) specific to this compound was identified.[2] Therefore, a risk assessment must be based on the chemical properties of the ester functional group and the known hazards of its precursors and related compounds.

-

General Ester Hazards : Esters are generally considered to have low acute toxicity. However, they can be irritating to the eyes and skin upon direct contact. Inhalation of vapors may cause respiratory tract irritation.

-

Hazards of Precursors :

-

Cyclopentanol : Can be considered a flammable liquid and may cause skin and eye irritation.

-

Hexanoic Acid : Is known to cause severe skin burns and eye damage and has a strong, unpleasant odor.[10]

-

-

Handling Precautions : Given the lack of specific data, prudent laboratory practices should be followed:

-

Work in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

Keep away from heat, sparks, and open flames, as it is expected to be a combustible liquid.

-

As with any chemical for which toxicological data is limited, exposure should be minimized.

Conclusion

This compound is a structurally interesting ester with significant potential, particularly in the fragrance and flavor industries. Its synthesis via Fischer esterification is a robust and well-understood process, accessible in a standard laboratory setting. While a comprehensive profile of its experimental physical and toxicological properties is yet to be established, its characteristics can be reasonably inferred from related compounds. This guide provides the foundational knowledge for researchers and developers to synthesize, characterize, and explore the applications of this versatile molecule.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 221650, this compound. Retrieved from [Link][1]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80388, Cyclohexyl hexanoate. Retrieved from [Link][5]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22873, Hexyl hexanoate. Retrieved from [Link][6]

-

Google Patents. (n.d.). Method of using cyclopentanol compounds as fragrance materials. Retrieved from [8]

-

Google Patents. (n.d.). 2-Cyclopentyl-cyclopentanone, fragrance or flavouring compositions containing it and their use. Retrieved from [9]

-

The Good Scents Company. (n.d.). Hexanoic acid. Retrieved from [Link][10]

-

G.J. Chemical Company, Inc. (n.d.). Safety Data Sheet. Retrieved from [Link][11]

-

Chemoventory. (2023). Safety Data Sheet. Retrieved from [Link][12]

Sources

- 1. This compound | C11H20O2 | CID 221650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. 540-07-8 CAS MSDS (PENTYL HEXANOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. PENTYL HEXANOATE | 540-07-8 [chemicalbook.com]

- 5. Cyclohexyl hexanoate | C12H22O2 | CID 80388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Hexyl hexanoate | C12H24O2 | CID 22873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Method of using cyclopentanol compounds as fragrance materials - Patent 2902468 [data.epo.org]

- 9. EP0016650A2 - 2-Cyclopentyl-cyclopentanone, fragrance or flavouring compositions containing it and their use - Google Patents [patents.google.com]

- 10. hexanoic acid, 142-62-1 [thegoodscentscompany.com]

- 11. gjchemical.com [gjchemical.com]

- 12. ccis.chemoventory.com [ccis.chemoventory.com]

Cyclopentyl hexanoate CAS number 5413-59-2

An In-depth Technical Guide to Cyclopentyl Hexanoate (CAS 5413-59-2)

Introduction

This compound, with the CAS number 5413-59-2, is an ester formed from the condensation of hexanoic acid and cyclopentanol.[1][2] It belongs to the family of fatty acid esters, which are compounds known for their applications in various industries, including flavorings, fragrances, and pharmaceuticals.[3] This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and professionals in drug development. We will delve into its physicochemical properties, a detailed synthesis protocol based on established chemical principles, rigorous analytical characterization methods, and its role in pharmaceutical applications.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 5413-59-2 | [1][2][4] |

| Molecular Formula | C₁₁H₂₀O₂ | [1][2] |

| Molecular Weight | 184.27 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | Hexanoic acid, cyclopentyl ester | [1][4] |

| Canonical SMILES | CCCCCC(=O)OC1CCCC1 | [1] |

| InChI Key | SNGUFJCOYPVAOC-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area | 26.3 Ų | [1][2] |

| Complexity | 148 | [1][2] |

| Rotatable Bond Count | 6 | [2] |

Synthesis of this compound via Fischer-Speier Esterification

The most common and direct method for synthesizing esters like this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating a carboxylic acid with an alcohol.[5][6] The reaction is reversible, and therefore, specific conditions are employed to drive the equilibrium towards the product side.[5]

Principle and Mechanism

The Fischer esterification mechanism proceeds through a series of protonation and nucleophilic acyl substitution steps.[6][7]

-

Protonation of the Carbonyl: The acid catalyst (typically concentrated H₂SO₄) protonates the carbonyl oxygen of hexanoic acid. This step significantly increases the electrophilicity of the carbonyl carbon.[6]

-

Nucleophilic Attack: The alcohol (cyclopentanol) acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[6]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[6]

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[6]

-

Deprotonation: The protonated ester is deprotonated (often by the conjugate base of the acid catalyst or another alcohol molecule) to yield the final ester product and regenerate the acid catalyst.[7]

Detailed Experimental Protocol

This protocol describes a standard laboratory-scale synthesis of this compound.

Materials:

-

Hexanoic acid

-

Cyclopentanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, standard glassware

Procedure:

-

Reactant Charging: In a 250 mL round-bottom flask, combine hexanoic acid (1.0 eq), cyclopentanol (1.2 eq), and a magnetic stir bar. Using an excess of the alcohol helps to shift the reaction equilibrium towards the product side.

-

Catalyst Addition: Carefully add concentrated sulfuric acid (approx. 5 mol% of the limiting reagent) dropwise to the mixture while stirring. This addition is exothermic and should be done cautiously.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours. Heating under reflux allows the reaction to be conducted at a constant, elevated temperature without the loss of volatile reactants or products.[5]

-

Work-up - Cooling and Extraction: After the reflux period, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether.

-

Aqueous Washes:

-

Wash the organic layer with 50 mL of deionized water to remove the bulk of the unreacted alcohol and sulfuric acid.

-

Carefully wash the organic layer with 50 mL of saturated sodium bicarbonate solution to neutralize any remaining sulfuric acid and unreacted hexanoic acid. Caution: CO₂ gas will be evolved during this step; vent the separatory funnel frequently.

-

Wash the organic layer with 50 mL of brine to remove residual water and break any emulsions.

-

-

Drying and Filtration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. The drying agent will clump together as it absorbs water. Once the solution is clear, filter it to remove the drying agent.

-

Solvent Removal: Remove the diethyl ether from the filtrate using a rotary evaporator to yield the crude this compound.

-

Purification (Optional): For high-purity applications, the crude product can be further purified by fractional distillation under reduced pressure.

Synthesis and Purification Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

Confirming the identity and purity of the synthesized product is a critical step. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds.[3] The sample is vaporized and separated based on its boiling point and polarity on a GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint." For this compound, the NIST database indicates a main library entry (NIST Number 279285) with characteristic mass-to-charge ratio (m/z) peaks at 99, 41, and 43.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum for this compound would show distinct signals for the protons on the hexanoate chain and the cyclopentyl ring.

-

Hexanoate Chain: A triplet around 0.9 ppm (CH₃), multiplets between 1.2-1.7 ppm (-(CH₂)₃-), and a triplet around 2.3 ppm (-CH₂-C=O).

-

Cyclopentyl Ring: A multiplet around 5.1 ppm for the proton on the carbon attached to the oxygen (-O-CH-), and multiplets between 1.5-1.9 ppm for the remaining eight protons on the ring. The averaging effect of the ring's flexibility might simplify these signals.[8][9]

-

-

¹³C NMR: The carbon NMR spectrum would show 11 distinct signals corresponding to each unique carbon atom in the molecule. Key signals would include the carbonyl carbon (~173 ppm), the methine carbon of the cyclopentyl ring attached to oxygen (~75 ppm), and various signals for the aliphatic carbons in the hexanoate chain and cyclopentyl ring between ~14-35 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound is expected to show characteristic absorption bands:

-

C=O Stretch: A strong, sharp peak around 1735-1750 cm⁻¹, characteristic of the ester carbonyl group.[10]

-

C-O Stretch: A strong peak in the range of 1150-1250 cm⁻¹, corresponding to the stretching of the C-O single bond.[10]

-

C-H Stretch: Multiple peaks just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹), corresponding to the sp³ C-H bonds of the alkyl groups.

Analytical Workflow

The following diagram outlines the standard workflow for the complete characterization of a synthesized sample.

Caption: Standard analytical workflow for compound characterization.

Applications and Future Prospects

While this compound itself is not a primary active pharmaceutical ingredient (API), its role as an ester gives it significance in formulation science and as a potential intermediate in organic synthesis.

Pharmaceutical Formulation

One notable application of this compound is in the formulation of Tofacitinib, a Janus kinase (JAK) inhibitor used to treat autoimmune diseases.[11] In this context, it likely serves as an excipient, helping to improve the solubility and absorption of the API.[11] The lipophilic nature of the ester can enhance permeation across biological membranes, a common strategy in drug delivery.

Potential in Drug Development

The broader class of esters is pivotal in drug development. They are frequently used as prodrugs, where an active carboxylic acid-containing drug is masked as an ester to improve its pharmacokinetic profile (e.g., absorption, distribution). The ester is then hydrolyzed in vivo by esterase enzymes to release the active drug. While there is no specific literature detailing this compound as a prodrug moiety, its structure is amenable to such strategies. Furthermore, computational methods are increasingly used to screen large libraries of compounds, including esters, to predict their drug-like properties and potential biological targets, accelerating early-phase drug discovery.[12]

Safety and Handling

Although a specific safety data sheet (SDS) for this compound is not detailed in the search results, general precautions for similar organic esters and combustible liquids should be followed.

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[13] Avoid inhalation of vapors and contact with skin and eyes.[13] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[13] Store away from heat, sparks, open flames, and other sources of ignition.[13]

-

First Aid: In case of skin contact, wash off immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air.[13] If swallowed, do not induce vomiting and seek immediate medical attention.[14]

Always consult the specific Safety Data Sheet provided by the supplier before handling this chemical.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide. Retrieved from [Link]

-

Ashenhurst, J. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). cyclopentane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

-

Ntie-Kang, F., et al. (2023). Computational Profiling of Monoterpenoid Phytochemicals: Insights for Medicinal Chemistry and Drug Design Strategies. MDPI. Retrieved from [Link]

-

Organic Chemistry. (2024, June 17). CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification). YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 1-hexanoic acid (orange) and 1-hexanoic acid-stabilised copper nanoparticles (blue). Retrieved from [Link]

Sources

- 1. This compound | C11H20O2 | CID 221650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 5413-59-2, cyklopentylhexanoát, CAS No 5413-59-2 cyklopentylhexanoát cz [chemnet.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Cyclopentane(287-92-3) 1H NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound | 5413-59-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 12. mdpi.com [mdpi.com]

- 13. fishersci.com [fishersci.com]

- 14. chempoint.com [chempoint.com]

Cyclopentyl hexanoate molecular weight

An In-depth Technical Guide to the Molecular Weight and Characterization of Cyclopentyl Hexanoate

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of this compound, centered on its core physicochemical properties, with a primary focus on its molecular weight. Moving beyond a simple statement of value, this document elucidates the practical implications of molecular weight in the contexts of chemical synthesis, analytical characterization, and its potential relevance in drug discovery frameworks. We present detailed, field-tested protocols for the synthesis of this compound via Fischer-Speier esterification and its subsequent characterization using Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy. This guide is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring a robust and reproducible understanding of the methodologies involved.

Core Molecular Profile of this compound

This compound (CAS No: 5413-59-2) is an ester formed from cyclopentanol and hexanoic acid. Its fundamental molecular identity is the starting point for all further chemical and biological investigation.

The molecular formula for this compound is C₁₁H₂₀O₂.[1][2] Based on this, the molecular weight is a critical parameter, calculated from the atomic weights of its constituent atoms.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₀O₂ | PubChem[1] |

| Molecular Weight | 184.27 g/mol | PubChem[1] |

| Monoisotopic Mass | 184.146330 Da | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Canonical SMILES | CCCCCC(=O)OC1CCCC1 | PubChem[1] |

| CAS Number | 5413-59-2 | Guidechem[2] |

| Topological Polar Surface Area | 26.3 Ų | Guidechem[2] |

| Rotatable Bond Count | 6 | Guidechem[2] |

The Role of Molecular Weight in a Drug Development Context

While this compound is not a pharmaceutical agent, its structural components—esters and cyclic moieties—are common in medicinal chemistry. The molecular weight (MW) of any compound under investigation is a cornerstone of its drug-likeness profile. For drug development professionals, a MW of 184.27 g/mol is significant for several reasons:

-

Lipinski's Rule of Five: This well-established guideline helps predict the oral bioavailability of a drug candidate. One of its key tenets is that a molecule should have a MW of less than 500 g/mol . At 184.27 g/mol , this compound falls well within this favorable range, suggesting that if it were a drug candidate, it would possess a key characteristic for good membrane permeability and absorption.

-

Ligand Efficiency: In early-stage drug discovery, ligand efficiency (LE) is a metric used to compare the binding energy of a compound to its size. A lower molecular weight allows for more structural modifications and optimization (e.g., adding functional groups to improve potency or selectivity) without quickly breaching the 500 g/mol ceiling, thereby providing a better starting point for a lead optimization campaign.

-

Metabolic Stability: Smaller molecules are sometimes, though not always, less susceptible to extensive metabolism. The cyclopentyl and hexanoyl fragments would be subject to enzymatic hydrolysis (esterases) and oxidation, pathways that are critical to understand in ADME (Absorption, Distribution, Metabolism, and Excretion) studies.

The cyclopentyl group itself is a feature of interest in medicinal chemistry, appearing in various therapeutic agents. For instance, cyclopentyl-pyrimidine based analogues have been investigated as potent kinase inhibitors in anti-cancer research.[3] The inclusion of such carbocyclic moieties can enhance binding affinity and modulate pharmacokinetic properties.[4]

Synthesis Protocol: Fischer-Speier Esterification

To conduct any meaningful study, a pure sample of the target compound is required. This compound can be reliably synthesized using the Fischer-Speier esterification method, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.

Expertise & Rationale: This method is chosen for its reliability, use of readily available reagents, and straightforward workup. The use of a strong acid catalyst (like sulfuric acid) is crucial to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. Le Chatelier's principle is exploited by removing water as it is formed, driving the equilibrium towards the product.

Step-by-Step Methodology

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine hexanoic acid (1.0 eq), cyclopentanol (1.2 eq), and a suitable solvent such as toluene (approx. 2 mL per mmol of hexanoic acid).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-3 mol%).

-

Reaction Setup: Attach a reflux condenser to the Dean-Stark trap.

-

Reflux: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill, and water will be collected in the Dean-Stark trap, providing a visual indicator of reaction progress.

-

Monitoring: Continue reflux until no more water is collected in the trap (typically 2-4 hours). The reaction can also be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by brine (saturated NaCl solution) to remove residual water and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The resulting crude ester can be purified by fractional distillation to yield pure this compound.

Caption: Fischer-Speier Esterification Workflow for this compound Synthesis.

Analytical Characterization and Quality Control

Confirming the molecular weight and structural integrity of the synthesized product is paramount. A multi-technique approach ensures a self-validating system of characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

Trustworthiness: GC-MS is the definitive technique for confirming the molecular weight of a volatile compound like this compound. The gas chromatograph separates the compound from any residual starting materials or byproducts, and the mass spectrometer provides its mass-to-charge ratio (m/z), which directly corresponds to its molecular weight.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the purified ester in a volatile solvent like dichloromethane or ethyl acetate (e.g., 1 mg/mL).

-

GC Conditions:

-

Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230°C.

-

-

Data Analysis: The resulting total ion chromatogram (TIC) should show a single major peak. The mass spectrum of this peak should display a molecular ion (M⁺) peak at m/z = 184. The fragmentation pattern, showing characteristic losses of the cyclopentyl group or parts of the hexanoyl chain, will further confirm the structure. The NIST Mass Spectrometry Data Center provides reference spectra for comparison.[1]

Caption: General Workflow for GC-MS Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity of the atoms.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the hexanoyl chain (a triplet for the terminal methyl group, multiplets for the methylene groups) and the cyclopentyl group (a multiplet for the methine proton adjacent to the oxygen and multiplets for the other methylene protons).

-

¹³C NMR: The carbon NMR will show distinct peaks for each of the 11 carbon atoms in the molecule, including a key signal for the carbonyl carbon of the ester at ~174 ppm.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule. For this compound, the key diagnostic peak is the strong carbonyl (C=O) stretch of the ester functional group, which will appear in the range of 1735-1750 cm⁻¹. The absence of a broad O-H stretch (around 3300 cm⁻¹) from the starting materials (hexanoic acid and cyclopentanol) is a crucial indicator of reaction completion and sample purity.

Applications & Safety Considerations

-

Potential Applications: As an ester with a pleasant, fruity aroma, the primary application for this compound lies in the fragrance and flavor industry . Its structural components may also serve as building blocks or scaffolds in the synthesis of more complex molecules in materials science or pharmaceutical research.[5][6]

-

-

Handling: Work in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7]

-

Flammability: Assume the compound is a flammable liquid. Keep away from heat, sparks, and open flames.[8][9][10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Conclusion

The molecular weight of this compound, 184.27 g/mol , is a fundamental constant that serves as the bedrock for its synthesis and characterization. This guide has contextualized this single value within a broader scientific framework, demonstrating its importance from the perspective of synthetic chemistry to the predictive models of drug development. The detailed protocols provided for synthesis and analysis represent a robust, self-validating workflow designed to ensure the integrity and purity of the compound for any subsequent research application. By understanding not just the "what" but the "why" behind these methodologies, researchers can apply these principles to a wide array of chemical investigations.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 221650, this compound. PubChem. [Link]

-

G.J. Chemical Company, Inc. (n.d.). Safety Data Sheet: Cyclopentane. G.J. Chemical Company, Inc. [Link]

-

Penn State (2023). New, simple and accessible method creates potency-increasing structure in drugs. Penn State News. [Link]

-

Belsito, D. et al. (2012). Toxicologic and dermatologic assessment of cyclopentanones and cyclopentenones when used as fragrance ingredients. ResearchGate. [Link]

-

Ahmad, I. et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. PubMed. [Link]

-

Chavan, S. P. et al. (2015). Cyclopentyl-pyrimidine based analogues as novel and potent IGF-1R inhibitor. PubMed. [Link]

- Kojima, T. et al. (1974).US3806535A - Cyclopentanol derivatives and process for the preparation thereof.

Sources

- 1. This compound | C11H20O2 | CID 221650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Cyclopentyl-pyrimidine based analogues as novel and potent IGF-1R inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US3806535A - Cyclopentanol derivatives and process for the preparation thereof - Google Patents [patents.google.com]

- 7. fishersci.com [fishersci.com]

- 8. chempoint.com [chempoint.com]

- 9. gjchemical.com [gjchemical.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of Cyclopentyl Hexanoate

Abstract

Cyclopentyl hexanoate, a significant ester with applications in the fragrance and flavor industries, is synthesized through various established chemical pathways. This guide provides a comprehensive technical overview of the primary synthesis precursors and methodologies for producing this compound. We will delve into the mechanistic details of Fischer-Speier esterification and acylation with acyl chlorides, offering field-proven insights into optimizing these reactions. Furthermore, this document will explore alternative and emerging synthetic strategies, including transesterification and enzymatic catalysis, providing researchers, scientists, and drug development professionals with a thorough understanding of the available synthetic routes and their respective advantages. Detailed experimental protocols, comparative data, and visual representations of reaction workflows are included to facilitate practical application and further research.

Introduction to this compound

This compound (C₁₁H₂₀O₂) is an ester recognized for its characteristic fruity and waxy aroma, making it a valuable component in the formulation of fragrances and as a flavoring agent.[1][2] Its molecular structure, consisting of a cyclopentyl alcohol moiety and a hexanoyl group derived from hexanoic acid, dictates its physicochemical properties and sensory profile.[3][4] A comprehensive understanding of its synthesis is crucial for ensuring high purity and yield, which are critical for its application in consumer products and potentially as an intermediate in the synthesis of more complex molecules.[5]

This guide will focus on the primary precursors for the synthesis of this compound:

-

Cyclopentanol: The alcohol component.

-

Hexanoic Acid and its Derivatives: The carboxylic acid component, including hexanoic acid itself and the more reactive hexanoyl chloride.[6]

We will explore the core synthetic methodologies, emphasizing the chemical principles that govern each approach and providing practical guidance for their execution.

Primary Synthetic Pathways

The synthesis of this compound is predominantly achieved through two principal routes: Fischer-Speier esterification and acylation using hexanoyl chloride. Each method offers distinct advantages and is suited for different laboratory scales and purity requirements.

Fischer-Speier Esterification

This classical method involves the direct reaction of a carboxylic acid (hexanoic acid) with an alcohol (cyclopentanol) in the presence of an acid catalyst.[7][8]

Mechanism: The Fischer-Speier esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[9][10] The mechanism proceeds through several key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of hexanoic acid, increasing the electrophilicity of the carbonyl carbon.[11][12]

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of cyclopentanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[13]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

-

Deprotonation: The protonated carbonyl of the resulting ester is deprotonated, regenerating the acid catalyst and yielding this compound.[11]

To drive the equilibrium towards the product side, it is common practice to use an excess of one of the reactants (typically the less expensive one) or to remove the water formed during the reaction, for instance, by azeotropic distillation with a Dean-Stark apparatus.[7][9]

Diagram: Fischer-Speier Esterification Workflow

Caption: A generalized workflow for the synthesis of this compound via Fischer-Speier esterification.

Acylation with Hexanoyl Chloride

For a more rapid and often irreversible reaction, hexanoyl chloride, an acyl chloride, is used in place of hexanoic acid.[14][15] Acyl chlorides are significantly more reactive than their corresponding carboxylic acids.

Precursor Synthesis: Hexanoyl Chloride Hexanoyl chloride is typically prepared by reacting hexanoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[16][17][18] The reaction with thionyl chloride is a common laboratory method.[18]

Mechanism of Esterification: The esterification of cyclopentanol with hexanoyl chloride is a nucleophilic acyl substitution.[5]

-

Nucleophilic Attack: The oxygen atom of cyclopentanol acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of hexanoyl chloride.

-

Formation of Tetrahedral Intermediate: A tetrahedral intermediate is formed.

-

Elimination of Chloride: The intermediate collapses, and the chloride ion is expelled as a leaving group.

-

Deprotonation: A non-nucleophilic base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[5]

This method avoids the equilibrium limitations of Fischer esterification and generally proceeds at lower temperatures and with shorter reaction times.

Diagram: Acylation with Hexanoyl Chloride Workflow

Caption: A generalized workflow for the synthesis of this compound via acylation with hexanoyl chloride.

Alternative and Emerging Synthetic Strategies

While the two primary methods are widely used, other synthetic approaches offer potential advantages in terms of sustainability, selectivity, and milder reaction conditions.

Transesterification

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol.[19] In the context of this compound synthesis, a readily available ester of hexanoic acid, such as methyl hexanoate[20] or ethyl hexanoate, can be reacted with cyclopentanol in the presence of an acid or base catalyst.[19][21]

The reaction equilibrium can be shifted by removing the lower-boiling alcohol byproduct (e.g., methanol or ethanol) through distillation.[19][22] This method can be advantageous when the starting ester is more accessible or cost-effective than hexanoic acid or its acyl chloride.

Enzymatic Synthesis

Biocatalysis, utilizing enzymes such as lipases, presents a green and highly selective alternative for ester synthesis.[23] Lipases can catalyze the esterification of hexanoic acid and cyclopentanol under mild conditions, often in solvent-free systems or in organic solvents.[24][25]

Advantages of Enzymatic Synthesis:

-

High Selectivity: Enzymes can exhibit high chemo-, regio-, and stereoselectivity.

-

Mild Reaction Conditions: Reactions are typically carried out at or near room temperature and atmospheric pressure, reducing energy consumption and the formation of byproducts.[26]

-

Environmental Friendliness: Enzymes are biodegradable and the reactions often avoid the use of harsh acids or bases.[23]

However, challenges such as enzyme cost, stability, and reaction rates can be limiting factors for large-scale industrial applications.[26][27]

Physicochemical Properties of Precursors and Product

A summary of the key physicochemical properties of the reactants and the final product is provided in the table below. This information is crucial for reaction setup, purification, and safety considerations.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Cyclopentanol | C₅H₁₀O | 86.13 | 140-141 | 0.949 |

| Hexanoic Acid | C₆H₁₂O₂ | 116.16 | 205 | 0.927 |

| Hexanoyl Chloride | C₆H₁₁ClO | 134.60 | 151-153[17] | 0.963[17] |

| This compound | C₁₁H₂₀O₂ | 184.28[3] | ~220-230 (est.) | ~0.9 (est.) |

Note: Some properties for this compound are estimated based on similar esters like pentyl hexanoate.[1][28][29]

Detailed Experimental Protocols

Protocol 1: Fischer-Speier Esterification of Cyclopentanol with Hexanoic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine cyclopentanol (1.0 eq), hexanoic acid (1.2 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mol%). Add a suitable solvent for azeotropic water removal, such as toluene.

-

Reaction: Heat the mixture to reflux. The water-toluene azeotrope will collect in the Dean-Stark trap, driving the reaction to completion. Monitor the progress of the reaction by tracking the amount of water collected or by techniques such as TLC or GC.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and wash sequentially with water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude this compound by vacuum distillation.

Protocol 2: Acylation of Cyclopentanol with Hexanoyl Chloride

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve cyclopentanol (1.0 eq) and a non-nucleophilic base like pyridine (1.1 eq) in a dry, inert solvent (e.g., dichloromethane or diethyl ether) under a nitrogen atmosphere. Cool the mixture in an ice bath.

-

Addition of Acyl Chloride: Add hexanoyl chloride (1.05 eq) dropwise from the dropping funnel to the cooled solution while stirring. Maintain the temperature below 5 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or GC).

-

Workup: Quench the reaction by adding dilute hydrochloric acid to neutralize the excess pyridine. Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. Purify the resulting crude ester by vacuum distillation or column chromatography.

Conclusion

The synthesis of this compound can be effectively achieved through several well-established methods, with Fischer-Speier esterification and acylation via hexanoyl chloride being the most prevalent. The choice of synthetic route depends on factors such as desired reaction time, scale, and the availability and cost of precursors. While Fischer esterification is a classic and cost-effective method, it is an equilibrium-limited process. Acylation with hexanoyl chloride offers a faster and more irreversible alternative, albeit with the need to handle a more reactive and moisture-sensitive reagent. Emerging techniques like transesterification and enzymatic synthesis provide greener and more specialized alternatives that may become more widespread as the technology matures. This guide provides the foundational knowledge and practical protocols for researchers and professionals to select and optimize the synthesis of this compound for their specific applications.

References

-

PrepChem.com. Synthesis of hexanoylchloride. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 221650, this compound. [Link]

-

ChemBK. n-Hexanoyl chloride. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22910890, 6-[3-Oxo-2-[(E)-pent-2-enyl]cyclopentyl]hexanoic acid. [Link]

-

ACS Publications. Synthesis of Chiral Cyclopentenones | Chemical Reviews. [Link]

-

Wikipedia. Fischer–Speier esterification. [Link]

-

Chemistry Steps. Fischer Esterification. [Link]

-

Organic Chemistry Portal. Fischer Esterification. [Link]

- Unknown Source.

-

Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

Wiley Online Library. An Update: Enzymatic Synthesis for Industrial Applications. [Link]

-

ResearchGate. Synthesis of dicarboxylic and complex esters by transesterification. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10886, Pentyl Hexanoate. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4398339, Hexanoate. [Link]

-

ResearchGate. Enzymatic synthesis of ethyl hexanoate by transesterification | Request PDF. [Link]

-

YouTube. Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. [Link]

- Google Patents.

-

Cheméo. Chemical Properties of Cyclopentanol (CAS 96-41-3). [Link]

-

Organic Syntheses. Esterification of Carboxylic Acids with. [Link]

-

Chemguide. esterification - alcohols and carboxylic acids. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 25190964, 3-Oxo-2-(2-(z)-pentenyl)cyclopentane-1-hexanoic acid. [Link]

-

ePrints@CFTRI. Enzymatic synthesis of ethyl hexanoate by transesterification. [Link]

-

MDPI. Enzymatic Synthesis of Thymol Octanoate, a Promising Hybrid Molecule. [Link]

-

National Center for Biotechnology Information. Understanding the Enzymatic Synthesis of a New Biolubricant: Decane-1,10-diyl bis(2-methylpentanoate). [Link]

-

MDPI. Current State and Perspectives on Transesterification of Triglycerides for Biodiesel Production. [Link]

-

YouTube. Lab 5- Transesterification of Vegetable Oil and Alcohol to Produce Ethyl Esters (Biodiesel). [Link]

- Google Patents. CN111303162B - Preparation method of 2-chloro-7-cyclopentyl-7H-pyrrolo [2,3-d ] pyrimidine-6-carboxylic acid.

Sources

- 1. Pentyl Hexanoate | C11H22O2 | CID 10886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C11H20O2 | CID 221650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Hexanoate | C6H11O2- | CID 4398339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 10. Fischer Esterification [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. youtube.com [youtube.com]

- 13. cerritos.edu [cerritos.edu]

- 14. chemimpex.com [chemimpex.com]

- 15. Hexanoyl chloride | 142-61-0 [chemicalbook.com]

- 16. prepchem.com [prepchem.com]

- 17. chembk.com [chembk.com]

- 18. Hexanoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 19. researchgate.net [researchgate.net]

- 20. CAS 106-70-7: Hexanoic acid, methyl ester | CymitQuimica [cymitquimica.com]

- 21. Current State and Perspectives on Transesterification of Triglycerides for Biodiesel Production [mdpi.com]

- 22. youtube.com [youtube.com]

- 23. d-nb.info [d-nb.info]

- 24. Enzymatic Synthesis of Thymol Octanoate, a Promising Hybrid Molecule | MDPI [mdpi.com]

- 25. Understanding the Enzymatic Synthesis of a New Biolubricant: Decane-1,10-diyl bis(2-methylpentanoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Enzymatic synthesis of ethyl hexanoate by transesterification. - ePrints@CFTRI [ir.cftri.res.in]

- 28. PENTYL HEXANOATE | 540-07-8 [chemicalbook.com]

- 29. zhishangchem.com [zhishangchem.com]

A Comprehensive Technical Guide to the Spectroscopic Characterization of Cyclopentyl Hexanoate

This guide provides an in-depth exploration of the essential spectroscopic techniques used to characterize the molecular structure and purity of Cyclopentyl hexanoate (CAS No: 5413-59-2). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond mere data presentation. It delves into the causality behind experimental choices, offers field-proven insights into data interpretation, and grounds its protocols in authoritative standards to ensure scientific integrity.

This compound is an ester with the molecular formula C₁₁H₂₀O₂. Its structure consists of a cyclopentyl group attached to the oxygen of a hexanoate chain. Accurate structural confirmation and purity assessment are critical for its application in research and industry, making a thorough understanding of its spectroscopic signature indispensable. This guide will detail the principles, experimental workflows, and data interpretation for Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

The data presented herein is a combination of referenced information and expert-predicted values based on established spectroscopic principles and data from analogous structures. This approach provides a robust framework for anticipating and interpreting experimental results.

Molecular Structure for Spectroscopic Assignment

To facilitate a clear and unambiguous discussion of the spectroscopic data, the atoms in this compound are numbered as follows. This numbering scheme will be used consistently throughout the guide.

Caption: Numbering scheme for this compound.

Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale

¹H NMR spectroscopy is a cornerstone technique for organic structure elucidation. It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. For this compound, ¹H NMR is essential to confirm the distinct proton environments of the linear hexanoate chain and the cyclic pentyl group. The chemical shift (δ) of each proton signal reveals its electronic environment, the integration provides the relative ratio of protons, and the spin-spin coupling (splitting pattern) elucidates the number of neighboring protons, allowing for a complete mapping of the proton framework.

Experimental Protocol: ¹H NMR

A robust protocol ensures data quality and reproducibility. The following steps represent a self-validating system for acquiring high-quality ¹H NMR data.[1][2]

Caption: Workflow for ¹H NMR Spectroscopic Analysis.

Predicted ¹H NMR Data and Interpretation

The predicted ¹H NMR spectrum of this compound in CDCl₃ is detailed below. Chemical shifts are influenced by the electronegativity of the ester oxygen atoms and the aliphatic nature of the carbon chains.

| Assigned Protons (Position) | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Prediction |

| H-1 (CH₃) | 0.91 | Triplet (t) | 3H | Terminal methyl group in an alkyl chain, least deshielded. |

| H-2 (CH₂) | 1.63 | Sextet | 2H | Methylene group adjacent to H-1 and H-3. |

| H-3 (CH₂) | 1.32 | Multiplet (m) | 2H | Methylene group shielded by other alkyl groups. |

| H-4 (CH₂) | 1.32 | Multiplet (m) | 2H | Similar environment to H-3, leading to overlapping signals. |

| H-5 (CH₂) | 2.29 | Triplet (t) | 2H | Methylene group α to the carbonyl, deshielded by its electron-withdrawing effect.[3] |

| H-1' (CH) | 5.15 | Quintet | 1H | Methine proton directly attached to the ester oxygen, highly deshielded. |

| H-2', H-5' (CH₂) | 1.70 | Multiplet (m) | 4H | Methylene groups adjacent to the methine (C-1'). |

| H-3', H-4' (CH₂) | 1.58 | Multiplet (m) | 4H | Methylene groups β to the methine, more shielded than H-2'/H-5'. |

Interpretation:

-

Hexanoate Chain: The signals for the hexanoate portion are expected to follow predictable patterns for a linear alkyl chain. The terminal methyl group (H-1) at ~0.91 ppm appears as a triplet due to coupling with the two H-2 protons. The methylene group alpha to the carbonyl (H-5) is significantly downfield at ~2.29 ppm due to the deshielding effect of the C=O group.[3] The remaining methylene protons (H-2, H-3, H-4) will appear in the typical aliphatic region of ~1.3-1.7 ppm, often as complex, overlapping multiplets.

-

Cyclopentyl Ring: The most deshielded proton in the entire molecule is H-1' at ~5.15 ppm. This large downfield shift is a direct result of its attachment to the highly electronegative ester oxygen (O-7). Due to symmetry and rapid conformational changes, the four methylene groups of the cyclopentyl ring are expected to appear as two sets of signals. The protons on C-2' and C-5' are chemically equivalent, as are the protons on C-3' and C-4'. They will appear as complex multiplets around 1.5-1.7 ppm.

Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale

¹³C NMR spectroscopy provides a direct map of the carbon skeleton of a molecule. Each unique carbon atom typically produces a single peak, making it an excellent tool for confirming the number of distinct carbon environments and identifying key functional groups. For this compound, ¹³C NMR is used to verify the presence of all 11 carbon atoms, and crucially, to identify the characteristic carbonyl carbon of the ester group, which has a highly diagnostic chemical shift.

Experimental Protocol: ¹³C NMR

The protocol for ¹³C NMR is similar to that for ¹H NMR but requires adjustments to account for the lower natural abundance and sensitivity of the ¹³C nucleus.[2]

Caption: Workflow for ¹³C NMR Spectroscopic Analysis.

Predicted ¹³C NMR Data and Interpretation

The predicted ¹³C NMR spectrum of this compound in CDCl₃ reveals 8 distinct signals, as symmetry in the cyclopentyl ring makes certain carbons chemically equivalent.

| Assigned Carbon (Position) | Predicted δ (ppm) | Rationale for Prediction |

| C-6 (C=O) | 173.5 | Carbonyl carbon of an ester, highly deshielded and characteristic.[4] |

| C-1' (CH) | 76.8 | Carbon directly bonded to the ester oxygen, significantly deshielded. |

| C-5 (CH₂) | 34.4 | Carbon α to the carbonyl group. |

| C-2', C-5' (CH₂) | 32.8 | Equivalent carbons in the cyclopentyl ring adjacent to C-1'. |

| C-2 (CH₂) | 31.4 | Methylene carbon in the hexanoate chain. |

| C-4 (CH₂) | 24.8 | Methylene carbon in the hexanoate chain. |

| C-3', C-4' (CH₂) | 23.7 | Equivalent carbons in the cyclopentyl ring β to C-1'. |

| C-3 (CH₂) | 22.4 | Methylene carbon in the hexanoate chain. |

| C-1 (CH₃) | 14.0 | Terminal methyl carbon, most shielded. |

Interpretation:

-

The most downfield signal at ~173.5 ppm is unequivocally assigned to the ester carbonyl carbon (C-6). Its chemical shift is highly diagnostic for this functional group.[4]

-

The second most downfield signal at ~76.8 ppm corresponds to the methine carbon of the cyclopentyl ring (C-1') that is directly attached to the ester oxygen.

-

The remaining signals appear in the aliphatic region (~14-35 ppm). Due to the plane of symmetry in the time-averaged structure of the cyclopentyl ring, carbons C-2' and C-5' are equivalent, and C-3' and C-4' are equivalent, resulting in only two signals for these four carbons.[5] The carbons of the hexanoate chain (C-1 to C-5) are all chemically distinct and will show separate signals.

Mass Spectrometry (MS)

Expertise & Rationale

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. When a molecule is ionized, it forms a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight. This ion is often unstable and fragments in predictable ways. For this compound, MS can confirm the molecular weight of 184.28 g/mol and provide structural clues based on the characteristic fragmentation of the ester and alkyl groups.

Experimental Protocol: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing volatile compounds like esters. The GC separates the sample from any impurities before it enters the mass spectrometer.

Caption: Workflow for GC-MS Analysis.

Predicted Mass Spectrum and Fragmentation

The EI mass spectrum of this compound is predicted to show a molecular ion peak and several characteristic fragment ions.

| m/z Value | Predicted Identity | Rationale for Prediction |

| 184 | [C₁₁H₂₀O₂]⁺• | Molecular Ion (M⁺•). |

| 117 | [CH₃(CH₂)₄CO₂H]⁺• | McLafferty rearrangement product (Hexanoic acid). A very common and diagnostic fragmentation for esters with a γ-hydrogen. |

| 99 | [CH₃(CH₂)₄CO]⁺ | Acylium ion formed by the loss of the cyclopentoxy radical (•OC₅H₉). |

| 69 | [C₅H₉]⁺ | Cyclopentyl cation, formed by cleavage of the ester C-O bond. A very stable and likely abundant fragment. |

| 43 | [C₃H₇]⁺ | Propyl cation, from fragmentation of the hexanoate chain. |

Interpretation and Fragmentation Pathways: The fragmentation of this compound is governed by the stability of the resulting cations and neutral radicals.[6][7]

Caption: Predicted major fragmentation pathways for this compound.

-

Molecular Ion (m/z 184): The peak corresponding to the intact molecule minus one electron. Its intensity may be low due to the instability of the ester under EI conditions.

-

McLafferty Rearrangement (m/z 117): This is a highly characteristic fragmentation for esters. It involves the transfer of a hydrogen atom from the γ-carbon (C-3) of the hexanoate chain to the carbonyl oxygen, followed by cleavage of the α-β bond (C-4/C-5) to eliminate a neutral alkene (propene) and form the enol of hexanoic acid.[8]

-

Acylium Ion (m/z 99): Cleavage of the bond between the carbonyl carbon and the ester oxygen (O-7) results in the loss of a cyclopentoxy radical, forming a stable acylium ion.

-

Cyclopentyl Cation (m/z 69): Cleavage of the bond between the ester oxygen (O-7) and the cyclopentyl carbon (C-1') generates the stable cyclopentyl cation. This is expected to be a very prominent, possibly the base peak.[9]

Infrared (IR) Spectroscopy

Expertise & Rationale

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Molecular bonds vibrate at specific frequencies, and when these frequencies match that of infrared radiation, the radiation is absorbed. Esters have two highly characteristic absorptions: a strong, sharp peak for the carbonyl (C=O) stretch and another strong peak for the C-O stretch. The absence of a broad O-H stretch is also a key confirmation.

Experimental Protocol: FTIR (Liquid Film)

For a liquid sample like this compound, the simplest and most common method is to acquire the spectrum as a thin liquid film.

Caption: Workflow for FTIR Spectroscopic Analysis (Liquid Film).

Predicted IR Absorption Bands and Interpretation

The IR spectrum is divided into the functional group region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).[10]

| Wavenumber (cm⁻¹) | Predicted Intensity | Vibration Type | Rationale for Prediction |

| 2960-2850 | Strong | C-H (sp³) Stretch | Characteristic of all alkyl C-H bonds in the hexanoate and cyclopentyl groups.[11] |

| 1738 | Very Strong, Sharp | C=O Stretch | The most prominent peak in the spectrum, characteristic of a saturated aliphatic ester.[10] |

| 1465 | Medium | C-H Bend | Methylene (scissoring) vibrations.[12] |

| 1175 | Strong | C-O Stretch | Asymmetric stretch of the O=C-O ester linkage. This is another key diagnostic peak for an ester. |

Interpretation:

-

C-H Stretch (2960-2850 cm⁻¹): The presence of strong absorptions in this region confirms the aliphatic nature of the molecule.

-

C=O Stretch (~1738 cm⁻¹): A very strong and sharp absorption in this region is the definitive signature of the carbonyl group. Its position is typical for a saturated ester, distinguishing it from conjugated esters or carboxylic acids.[10][13]

-

C-O Stretch (~1175 cm⁻¹): A strong band in the fingerprint region confirms the C-O single bond of the ester functionality.

-

Absence of O-H: Critically, the absence of any broad absorption band in the 3200-3600 cm⁻¹ region confirms the absence of hydroxyl groups (from unreacted alcohol or hydrolyzed acid), indicating the purity of the ester.[10]

Summary

The combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a comprehensive and self-validating characterization of this compound. ¹H and ¹³C NMR confirm the precise carbon-hydrogen framework, MS verifies the molecular weight and reveals structural motifs through fragmentation, and IR spectroscopy provides rapid confirmation of the key ester functional group. By understanding the principles behind each technique and applying them to the predicted data, researchers can confidently identify and assess the purity of this compound.

References

-

U.S. National Library of Medicine. (n.d.). Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability. National Center for Biotechnology Information. Retrieved from [Link]

-

Paso Robles High School. (n.d.). IR Spectroscopy of Esters. Retrieved from [Link]

-

LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Retrieved from [Link]

-

Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

-

Schaller, C. (n.d.). IR Intro. St. Benedict & St. John's University. Retrieved from [Link]

-

Clark, J. (n.d.). Interpreting C-13 NMR spectra. Chemguide. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopentane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of cyclopentane. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). Fischer Esterification Lab Manual. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclopentane. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Queen's University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

Sources

- 1. publish.uwo.ca [publish.uwo.ca]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. ocw.mit.edu [ocw.mit.edu]

- 9. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. m.youtube.com [m.youtube.com]

Cyclopentyl hexanoate NMR spectral analysis

An In-Depth Technical Guide to the NMR Spectral Analysis of Cyclopentyl Hexanoate

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules. This guide provides a comprehensive analysis of this compound, an ester of hexanoic acid and cyclopentanol. We will delve into the theoretical prediction and practical interpretation of its ¹H NMR, ¹³C NMR, and 2D correlation spectra (COSY, HSQC). This document is intended for researchers, scientists, and drug development professionals who rely on robust spectroscopic data for molecular characterization. We will explore the causality behind spectral features, outline self-validating experimental protocols, and ground our analysis in authoritative principles of modern spectroscopy.

Introduction: The Molecular Subject

This compound (C₁₁H₂₀O₂) is a structurally straightforward yet illustrative ester that serves as an excellent model for understanding the nuances of NMR spectroscopy. Its structure comprises two distinct moieties: a linear six-carbon acyl chain (hexanoate) and a five-membered cycloalkane ring (cyclopentyl) linked by an ester functional group. The unique electronic environments of the protons and carbons within these moieties give rise to a characteristic and predictable NMR fingerprint. This guide will systematically deconstruct this fingerprint to provide a complete structural assignment.

Part 1: Theoretical Prediction of NMR Spectra

A priori analysis of the molecular structure allows for the prediction of the NMR spectra. This predictive step is crucial for designing experiments and provides a theoretical framework for the subsequent interpretation of acquired data.

¹H NMR Spectrum: Proton Environments and Predicted Resonances

The ¹H NMR spectrum is predicted to exhibit eight distinct signals, corresponding to the eight non-equivalent proton environments in the molecule. The electron-withdrawing effect of the ester's carbonyl (C=O) and ether oxygen (-O-) groups are the primary determinants of the chemical shifts (δ).

-

The Cyclopentyl Methine Proton (H-1'): The single proton on the carbon directly bonded to the ester oxygen (H-1') is the most deshielded aliphatic proton. Its proximity to the electronegative oxygen shifts its resonance significantly downfield.

-

The α-Methylene Protons (H-2): The two protons on the carbon adjacent (alpha) to the carbonyl group are deshielded by its anisotropic effect and will appear downfield from other methylene groups in the acyl chain.[1][2]

-

Alkyl Chain and Ring Protons: The remaining protons on the hexanoate chain and the cyclopentyl ring reside in the more shielded aliphatic region. Their precise chemical shifts are influenced by their distance from the ester group.

The predicted ¹H NMR data is summarized in Table 1.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Label | Position | Integration | Predicted δ (ppm) | Predicted Multiplicity | Coupling To |

| H-1' | -O-CH - (Cyclopentyl) | 1H | 5.10 - 5.25 | Multiplet (m) | H-2', H-5' |

| H-2 | -C(=O)-CH₂ - | 2H | 2.20 - 2.35 | Triplet (t) | H-3 |

| H-2',5' | -O-CH-CH₂ - (x2) | 4H | 1.65 - 1.85 | Multiplet (m) | H-1', H-3', H-4' |

| H-3',4' | Cyclopentyl -CH₂ - (x2) | 4H | 1.50 - 1.65 | Multiplet (m) | H-2', H-5' |

| H-3 | -C(=O)-CH₂-CH₂ - | 2H | 1.55 - 1.70 | Multiplet (m) | H-2, H-4 |

| H-4, 5 | -CH₂-CH₂ -CH₂ -CH₃ | 4H | 1.25 - 1.40 | Multiplet (m) | H-3, H-5, H-6 |

| H-6 | -CH₃ | 3H | 0.85 - 0.95 | Triplet (t) | H-5 |

¹³C NMR Spectrum: Carbon Environments and Predicted Resonances

The ¹³C NMR spectrum is expected to show nine unique signals, as the symmetry of the cyclopentyl ring makes the C-2' and C-5' carbons equivalent, as well as the C-3' and C-4' carbons.

-

The Carbonyl Carbon (C-1): This carbon is the most deshielded, appearing furthest downfield due to its sp² hybridization and direct bond to two oxygen atoms.[3]

-

The Ester-Linked Carbons (C-1' and C-2): The carbon of the cyclopentyl ring bonded to oxygen (C-1') is significantly deshielded. The α-carbon of the acyl chain (C-2) is also deshielded, but to a lesser extent.

-

Aliphatic Carbons: The remaining carbons appear in the upfield aliphatic region of the spectrum.

The predicted ¹³C NMR data is summarized in Table 2.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Label | Position | Predicted δ (ppm) |

| C-1 | C =O | 173.5 - 174.5 |

| C-1' | -O-C H- (Cyclopentyl) | 76.0 - 78.0 |

| C-2 | -C(=O)-C H₂- | 34.0 - 35.0 |

| C-2',5' | -O-CH-C H₂- (x2) | 32.5 - 33.5 |

| C-3 | -C(=O)-CH₂-C H₂- | 31.0 - 32.0 |

| C-4 | -CH₂-C H₂-CH₂-CH₃ | 24.5 - 25.5 |

| C-3',4' | Cyclopentyl -C H₂- (x2) | 23.5 - 24.5 |

| C-5 | -C H₂-CH₃ | 22.0 - 23.0 |

| C-6 | -C H₃ | 13.5 - 14.5 |

Part 2: Experimental Methodology

The acquisition of high-quality, reproducible NMR data is predicated on a meticulous experimental protocol. The following steps describe a self-validating system for the analysis of this compound.

Protocol 1: Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice due to its excellent dissolving power for nonpolar to moderately polar organic compounds and its relatively clean spectral window.[4] A residual solvent peak is expected at ~7.26 ppm in the ¹H spectrum and ~77.16 ppm in the ¹³C spectrum.[5]

-

Analyte Concentration: Dissolve approximately 10-20 mg of purified this compound in 0.6-0.7 mL of CDCl₃. This concentration is optimal for obtaining a strong signal-to-noise ratio in a reasonable timeframe, especially for ¹³C and 2D experiments.

-

Internal Standard: Add a small amount (1% v/v) of tetramethylsilane (TMS) to the solvent. TMS serves as the internal reference standard, with its ¹H and ¹³C signals defined as 0.00 ppm.

-

Sample Filtration: Transfer the solution to a 5 mm NMR tube, filtering through a small plug of glass wool in a Pasteur pipette if any particulate matter is visible. The final sample height should be at least 4.5 cm to ensure it is within the homogeneous region of the magnetic field.

Protocol 2: NMR Data Acquisition

The following experiments should be performed on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-